molecular formula C6H9N3S B13932565 1-(Cyanothioxomethyl)-piperazine CAS No. 60308-69-2

1-(Cyanothioxomethyl)-piperazine

Cat. No.: B13932565
CAS No.: 60308-69-2
M. Wt: 155.22 g/mol
InChI Key: GQPHGKBKSQWDJH-UHFFFAOYSA-N
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Description

1-(Cyanothioxomethyl)-piperazine is an organic compound that features a piperazine ring substituted with a cyanothioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyanothioxomethyl)-piperazine can be synthesized through the cyanoacetylation of piperazine. This involves the reaction of piperazine with cyanoacetic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanothioxomethyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanothioxomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the cyanothioxomethyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(Cyanothioxomethyl)-piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyanothioxomethyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .

Comparison with Similar Compounds

  • 1-(Cyanomethyl)-piperazine
  • 1-(Thioxomethyl)-piperazine
  • 1-(Cyanothioethyl)-piperazine

Comparison: 1-(Cyanothioxomethyl)-piperazine is unique due to the presence of both cyano and thioxomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications .

Properties

CAS No.

60308-69-2

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

piperazine-1-carbothioyl cyanide

InChI

InChI=1S/C6H9N3S/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-4H2

InChI Key

GQPHGKBKSQWDJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=S)C#N

Origin of Product

United States

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